2-(Pyrrolidin-3-yl)pyridine hydrochloride
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Overview
Description
2-(Pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C9H12N2·HCl. It is a derivative of pyridine and pyrrolidine, two important heterocyclic compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of pyridine with a suitable pyrrolidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(Pyrrolidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with various biological activities.
Pyridine: A six-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
Pyrrolidin-2-one: A derivative of pyrrolidine with significant pharmaceutical applications.
Uniqueness: 2-(Pyrrolidin-3-yl)pyridine hydrochloride is unique due to its combined structural features of both pyridine and pyrrolidine, which confer distinct chemical and biological properties. This dual nature allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
2-pyrrolidin-3-ylpyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGMUTQBWJJNDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672824 |
Source
|
Record name | 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-89-5 |
Source
|
Record name | Pyridine, 2-(3-pyrrolidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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